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Boulder, CO - Enveda Biosciences, a biotechnology company leveraging artificial intelligence

to discover medicines from nature, is advancing its pipeline with ENV-308, a first-in-class, oral

small molecule for the treatment of obesity.[1] With ENV-308 expected to enter Phase 1 clinical

trials in 2025, this guide provides an objective comparison with other emerging oral therapies

for obesity, offering researchers, scientists, and drug development professionals a framework

for assessing its translational potential.

Due to the preclinical stage of ENV-308, specific quantitative data on its performance is not yet

publicly available. This guide, therefore, focuses on a qualitative and target-based comparison

with leading oral obesity drug candidates in later stages of development, providing context for

the potential of this novel hormone mimetic.

The Landscape of Oral Obesity Therapies: A
Comparative Overview
The treatment of obesity is undergoing a paradigm shift, with a focus on orally available small

molecules that offer convenience and broader accessibility compared to injectable biologics.

ENV-308 enters a competitive landscape of innovative therapies targeting various hormonal

pathways that regulate appetite, satiety, and metabolism. The following table summarizes key

characteristics of ENV-308 and its leading competitors.
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Feature ENV-308
Orforglipron
(Eli Lilly)

VK2735 (Viking
Therapeutics)

Amycretin
(Novo Nordisk)

Mechanism of

Action

Novel Hormone

Mimetic

GLP-1 Receptor

Agonist

Dual GLP-1/GIP

Receptor Agonist

Dual

Amylin/GLP-1

Receptor Agonist

Molecule Type
Oral Small

Molecule

Oral Small

Molecule (non-

peptide)

Oral Small

Molecule
Oral Peptide

Development

Stage

Preclinical

(Phase 1

expected in

2025)

Phase 3
Phase 1 (oral

formulation)

Phase 1 (oral

formulation)

Reported

Efficacy

Data not yet

available

Up to 14.7%

weight loss at 36

weeks (Phase 2)

Up to 5.3%

weight loss at 28

days (Phase 1)

13.1% weight

loss at 12 weeks

(Phase 1)

Key Differentiator

First-in-class

novel hormone

mimetic

discovered

through an AI-

powered platform

for natural

product drug

discovery.

Once-daily oral

non-peptide

GLP-1 RA with

significant weight

loss

demonstrated in

Phase 2 trials.

Dual agonist

targeting both

GLP-1 and GIP

receptors in an

oral formulation.

Co-agonist of

both amylin and

GLP-1 receptors,

potentially

offering a

different profile of

efficacy and

tolerability.

Understanding the Mechanism: Hormone Mimetics
in Obesity
ENV-308 is described as a "hormone mimetic." While the specific target has not been

disclosed, this classification suggests that it mimics the action of endogenous hormones

involved in energy homeostasis. Many successful obesity therapies target receptors for gut

hormones like glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide
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(GIP), and amylin. These hormones, released after a meal, act on the brain to promote satiety

and reduce food intake.

The following diagram illustrates a generalized signaling pathway for a hormone mimetic

targeting a G-protein coupled receptor (GPCR) in the hypothalamus, a key brain region for

appetite regulation.

Extracellular Space Cell Membrane
Intracellular Space

Hormone Mimetic
(e.g., ENV-308)

GPCR
(e.g., GLP-1R, AmylinR)

Binding
G-Protein

Activation
Adenylate Cyclase

Activation
cAMP

Production
PKA

Activation Cellular Response
(e.g., Decreased Appetite)

Click to download full resolution via product page

Hypothetical signaling pathway of a hormone mimetic for obesity.

Preclinical Drug Discovery and Development
Workflow for an Oral Obesity Drug
The journey of a novel obesity drug candidate like ENV-308 from discovery to clinical trials

involves a rigorous preclinical evaluation. Enveda Biosciences utilizes a proprietary AI-powered

platform to accelerate this process by identifying bioactive molecules from its extensive library

of natural products.[2][3] The general workflow for preclinical development is outlined below.
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Generalized preclinical workflow for an oral obesity drug.

Experimental Protocols: A General Overview
While specific protocols for ENV-308 are proprietary, the following outlines common

methodologies used in the preclinical assessment of oral obesity drug candidates.
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1. In Vitro Receptor Binding and Activation Assays:

Objective: To determine the affinity and functional activity of the compound at its target

receptor.

Methodology:

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands and cell

membranes expressing the target receptor (e.g., GLP-1R, GIPR, or a novel receptor). The

ability of the test compound to displace the radioligand is measured to determine its

binding affinity (Ki).

Functional Assays: Cell-based assays to measure downstream signaling upon receptor

activation. For GPCRs, this often involves measuring the production of second

messengers like cyclic AMP (cAMP) using techniques such as HTRF (Homogeneous

Time-Resolved Fluorescence) or luminescence-based reporter gene assays.

2. In Vivo Efficacy Studies in Animal Models of Obesity:

Objective: To evaluate the effect of the compound on body weight, food intake, and

metabolic parameters in a living organism.

Methodology:

Animal Model: Typically, diet-induced obese (DIO) mice or rats are used, as they closely

mimic the metabolic characteristics of human obesity.

Dosing: The compound is administered orally once or twice daily for a specified period

(e.g., 4-12 weeks).

Endpoints:

Body Weight: Measured daily or weekly.

Food and Water Intake: Monitored continuously using metabolic cages.

Body Composition: Assessed at the beginning and end of the study using techniques

like DEXA (Dual-Energy X-ray Absorptiometry) or NMR (Nuclear Magnetic Resonance)
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to determine fat mass and lean mass.

Metabolic Parameters: Blood samples are collected to measure glucose, insulin, lipids,

and other relevant biomarkers.

3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies:

Objective: To understand the pharmacokinetic profile of the compound.

Methodology:

In Vitro ADME: Assays to assess metabolic stability in liver microsomes, plasma protein

binding, and cell permeability (e.g., Caco-2 assays).

In Vivo Pharmacokinetics: Following oral administration to animals (typically rats and

dogs), blood samples are collected at various time points to determine key parameters

such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC

(area under the curve), and oral bioavailability.

4. Safety and Toxicology Studies:

Objective: To identify potential toxicities and establish a safe dose range for clinical trials.

Methodology:

In Vitro Toxicology: A panel of assays to assess potential liabilities such as cytotoxicity,

genotoxicity (e.g., Ames test), and off-target effects (e.g., CEREP safety panel).

In Vivo Toxicology: Dose-range finding studies in two species (one rodent, one non-rodent)

to identify the maximum tolerated dose. This is followed by pivotal GLP (Good Laboratory

Practice) toxicology studies of longer duration (e.g., 28 or 90 days) to support the IND

submission.

Conclusion and Future Outlook
ENV-308 represents an exciting, albeit early-stage, entrant into the rapidly evolving field of oral

obesity therapeutics. Its novel "hormone mimetic" mechanism, discovered through Enveda's

innovative AI-driven platform, has the potential to offer a differentiated profile compared to the
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current wave of incretin-based therapies. The key to its translational success will hinge on the

upcoming Phase 1 data, which will provide the first insights into its safety, tolerability, and

pharmacokinetic profile in humans.

Researchers and drug development professionals should closely monitor the progress of ENV-

308 as it moves into the clinic. A successful demonstration of safety and efficacy will not only

validate Enveda's discovery platform but could also introduce a new class of oral therapies for

the millions of individuals affected by obesity. The comparative framework provided in this

guide will be crucial for contextualizing these future findings and assessing the ultimate

therapeutic and commercial potential of ENV-308.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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